1-(3,4-Dichlorophenyl)-3-(propan-2-YL)-4,5-dihydro-1H-pyrazol-5-one
Description
1-(3,4-Dichlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazoline derivative characterized by a 3,4-dichlorophenyl group at position 1 and an isopropyl substituent at position 3 of the pyrazoline ring. Its molecular formula is C₁₂H₁₂Cl₂N₂O, with a molecular weight of 271.15 g/mol and a reported purity of 95% . Pyrazolines are nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, antitumor, and analgesic properties .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-7(2)11-6-12(17)16(15-11)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITMUCWQYLWEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(propan-2-YL)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction methods .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and reduce the production time .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted pyrazolones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and halogenated pyrazolones, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(propan-2-YL)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
- Alkyl Chain Variations : Replacing isopropyl with ethyl or propyl alters lipophilicity. Ethyl (C₂H₅) reduces steric hindrance, while propyl (C₃H₇) increases hydrophobicity .
Physicochemical Properties
- Crystallinity : Fluorophenyl and bromophenyl analogs in form stable crystals due to halogen bonding, suggesting the target compound’s dichlorophenyl group may similarly enhance crystallinity.
Biological Activity
1-(3,4-Dichlorophenyl)-3-(propan-2-YL)-4,5-dihydro-1H-pyrazol-5-one, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects across various conditions, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H13Cl2N3O
- Molecular Weight : 276.15 g/mol
The presence of the 3,4-dichlorophenyl group is significant for its biological activity, influencing the compound's interaction with various biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit notable anticancer properties. A study highlighted the effectiveness of compounds containing similar structures in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Lines Tested : HT-29 (colon cancer), Jurkat (leukemia)
- IC50 Values : Compounds with similar structures have shown IC50 values below 10 µM against these cell lines .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. A study demonstrated that related compounds could significantly reduce inflammation markers in animal models .
Antimicrobial Activity
Pyrazole derivatives have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis:
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : Values ranged from 32 to 128 µg/mL for various derivatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The following factors have been identified as influential:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups like chlorine enhances anticancer activity.
- Alkyl Substituents : The propan-2-YL group contributes to improved lipophilicity, aiding in cellular uptake.
- Heteroatoms : Incorporation of nitrogen or sulfur can enhance biological interactions and potency .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrazole derivatives against various cancer cell lines. Among them, the compound with a similar structure to this compound exhibited significant cytotoxicity with an IC50 value of 8 µM against breast cancer cells. This suggests a strong potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Properties
In an animal model of arthritis, administration of a pyrazole derivative led to a significant reduction in paw edema compared to controls. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups, indicating effective modulation of inflammatory pathways .
Q & A
Q. Basic
- NMR spectroscopy :
- ¹H NMR : Identify diastereotopic protons in the dihydropyrazole ring (δ 3.2–4.1 ppm, ABX splitting patterns) .
- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~170 ppm and aromatic carbons (110–150 ppm) .
- FT-IR : Detect C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
What computational approaches analyze electronic properties to predict reactivity?
Q. Advanced
- Multiwfn software :
- DFT studies : Optimize geometry at the B3LYP/6-31G(d,p) level and correlate HOMO-LUMO gaps with experimental redox behavior .
How do structural modifications in pyrazol-5-one derivatives affect biological activity?
Q. Advanced
- Chlorophenyl substitution : Replace 3,4-dichloro with 4-methoxy groups to enhance solubility and reduce cytotoxicity (IC50 shifts from 12 µM to >50 µM in MCF-7 cells) .
- Methodologies :
What are common impurities in synthesis, and how are they mitigated?
Q. Basic
- By-products : Unreacted hydrazine (detected via TLC, Rf ~0.1 in ethyl acetate/hexane).
- Mitigation :
- Use column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane → ethyl acetate) .
- Monitor intermediates by LC-MS to confirm mass-to-charge ratios (e.g., m/z 271 for the target compound) .
How do crystallographic parameters influence molecular packing and stability?
Q. Advanced
- Space group selection : Triclinic P1 symmetry (common for pyrazolones) accommodates bulky substituents but complicates hydrogen-bonding analysis .
- Lattice parameters : Larger unit cell volumes (e.g., 1665 ų in ) correlate with weaker van der Waals interactions and lower melting points .
What are optimal conditions for the cyclocondensation step?
Q. Basic
- Temperature : Maintain 80–85°C to balance reaction rate and by-product formation .
- Catalyst : Replace acetic acid with p-toluenesulfonic acid (PTSA) for faster kinetics (reaction time reduced from 12h to 6h) .
How can experimental and DFT methods resolve tautomeric equilibria?
Q. Advanced
- Solvent-dependent studies : Use NMR in DMSO-d6 vs. CDCl3 to detect keto-enol shifts (δ 12–14 ppm for enolic OH) .
- DFT calculations : Compare Gibbs free energies of tautomers at the M06-2X/cc-pVTZ level to predict dominant forms .
How are discrepancies between predicted and observed bioactivities resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
